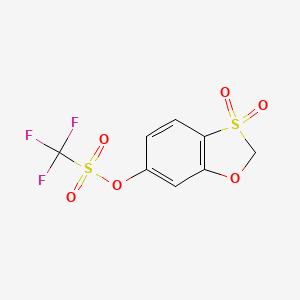
3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H5F3O6S2 and a molecular weight of 318.25 g/mol . This compound is known for its unique structural features, which include a benzoxathiol ring system and a trifluoromethanesulfonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate typically involves the reaction of 3,3-dioxido-1,3-benzoxathiol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: It can also participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include bases like sodium hydride, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The benzoxathiol ring system may also interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 3,3-Dioxido-1,3-benzoxathiol-6-yl trifluoromethanesulfonate include:
3,3-Dioxido-1,3-benzoxathiol-5-yl dimethylsulfamate: This compound has a similar benzoxathiol ring system but with different substituents.
Methanesulfonic acid, 1,1,1-trifluoro-, 3,3-dioxido-2H-1,3-benzoxathiol-6-yl ester: This is another closely related compound with similar structural features.
Properties
Molecular Formula |
C8H5F3O6S2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(3,3-dioxo-1,3λ6-benzoxathiol-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3O6S2/c9-8(10,11)19(14,15)17-5-1-2-7-6(3-5)16-4-18(7,12)13/h1-3H,4H2 |
InChI Key |
OZUCBBKUHJAOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(S1(=O)=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


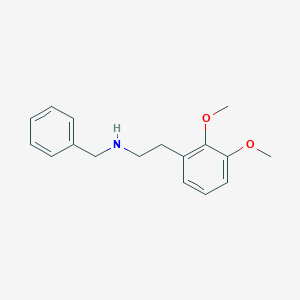
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
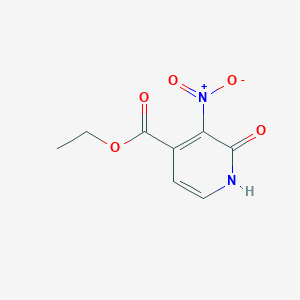
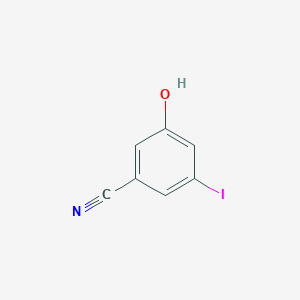
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
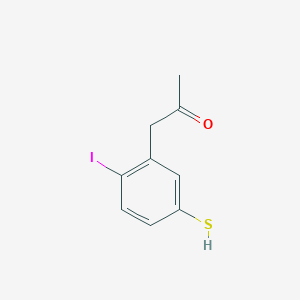

![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)

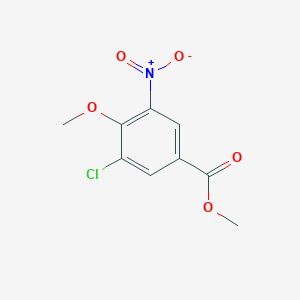
![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
